Product packaging for Bis(perfluorobutyl)ethene(Cat. No.:CAS No. 84551-43-9)

Bis(perfluorobutyl)ethene

Cat. No.: B1233390
CAS No.: 84551-43-9
M. Wt: 464.09 g/mol
InChI Key: FSOCDJTVKIHJDC-UHFFFAOYSA-N
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Description

Bis(perfluorobutyl)ethene is a fluorinated organic compound of significant interest in advanced materials science. As a member of the perfluoroalkyl and polyfluoroalkyl substances (PFAS) family, its structure incorporates perfluorobutyl chains, which impart characteristic chemical stability, thermal resistance, and hydrophobic/lipophobic properties . A closely related substance, (perfluorobutyl)ethylene ( 19430-93-4), has been evaluated for use as a co-monomer in the polymerization of high-temperature processed fluoropolymers, such as those requiring sintering . The primary research value of such compounds lies in their role as building blocks for synthesizing specialty polymers and coatings. Incorporating perfluoroalkyl moieties into polymer backbones can yield materials with exceptional properties, including unparalleled chemical inertness, high thermal stability, and low surface energy . These materials are investigated for potential applications in creating robust chemical-resistant coatings, high-performance seals, and advanced electronic components. Researchers also utilize these compounds to develop surfaces with specific non-stick or oil-repellent characteristics . The mechanism of action is rooted in the strength of the carbon-fluorine bond and the shielding effect of the fluorine atoms, which collectively contribute to the high stability and unique surface properties of the resulting fluoropolymers . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H2F18 B1233390 Bis(perfluorobutyl)ethene CAS No. 84551-43-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluorodec-5-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F18/c11-3(12,5(15,16)7(19,20)9(23,24)25)1-2-4(13,14)6(17,18)8(21,22)10(26,27)28/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOCDJTVKIHJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10895409
Record name 1,2-Bis(perfluorobutyl)ethene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84551-43-9
Record name 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-Octadecafluoro-5-decene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84551-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(perfluorobutyl)ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10895409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Bis Perfluorobutyl Ethene

Direct Fluorination Routes

Direct fluorination methods introduce fluorine atoms into a hydrocarbon backbone. While challenging to control, these routes offer a direct approach to perfluorinated compounds.

Catalytic Fluorination Processes

Catalytic fluorination aims to replace hydrogen or other atoms with fluorine using a catalyst to control the highly exothermic reaction. While direct fluorination of ethene to produce bis(perfluorobutyl)ethene is not a common method due to the difficulty in controlling the reaction and avoiding over-fluorination or fragmentation, catalytic approaches offer potential pathways. Research in the broader field of organofluorine chemistry explores various catalysts for fluorination. For instance, palladium-catalyzed methods have been employed for the synthesis of fluorinated compounds, though specific application to this compound via direct catalytic fluorination of a suitable precursor is not extensively documented. The development of new synthesis methods, such as advancements in catalytic fluorination, is an ongoing area of research for perfluoroalkenes.

Electrosynthetic Approaches to Fluorinated Alkenes

Electrochemical fluorination (ECF) represents a significant industrial method for producing perfluorinated compounds. The Simons process, a well-established ECF method, involves the electrolysis of an organic compound in anhydrous hydrogen fluoride (B91410) (HF). In a modified application of this process for the synthesis of this compound, ethylene (B1197577) and perfluorobutyl precursors are subjected to anodic oxidation in an ECF cell at high voltages, typically between 4-6 V.

The fundamental reaction at the anode involves the replacement of C-H bonds with C-F bonds. A general representation of this process is: R₃C–H + HF → R₃C–F + H₂

Challenges in this method include managing the corrosive nature of HF and controlling the extent of fluorination to prevent the formation of unwanted byproducts.

Table 1: Comparison of Electrosynthetic Parameters for Fluorinated Alkene Synthesis

ParameterTypical RangeSignificance
Cell Voltage4 - 6 VProvides the necessary potential for C-F bond formation.
ElectrolyteAnhydrous HFServes as both the solvent and the fluorine source.
Anode MaterialNickelOften used due to its relative stability in HF.

This table is for illustrative purposes and actual conditions can vary based on the specific precursors and cell design.

Precursor-Based Synthesis Strategies

These strategies involve the synthesis of this compound from carefully designed precursor molecules that already contain the perfluorobutyl groups.

Rearrangement Reactions from Perfluorobutane Derivatives

The synthesis of alkenes via rearrangement reactions of saturated precursors is a known strategy in organic chemistry. wiley-vch.de For this compound, this could theoretically involve the controlled elimination of atoms or groups from a perfluorobutane derivative to form the central double bond. However, specific examples of rearrangement reactions for the direct synthesis of this compound are not prominently featured in the reviewed literature. General rearrangement reactions, such as the Beckmann rearrangement, are fundamental in organic synthesis but are not directly applicable here. wiley-vch.de

Cleavage Reactions of Organosilicon Precursors (e.g., TBAF-assisted methods)

Organosilicon compounds are versatile precursors for the synthesis of a variety of organic molecules, including alkenes. chemicalbook.com A common method involves the fluoride-ion-induced cleavage of a silicon-carbon bond. Tetrabutylammonium fluoride (TBAF) is a frequently used reagent for this purpose. chemicalbook.com

For the synthesis of a related compound, (perfluorobutyl)ethene, a general procedure involves the TBAF-assisted cleavage of α-iodoethylsiloxane, alkenylsiloxane, or alkenylfluorosilane precursors. chemicalbook.com The reaction is typically carried out by heating the organosilicon precursor with TBAF trihydrate in a solvent like N,N-dimethylformamide (DMF) at around 100 °C. chemicalbook.com The volatile olefin product distills off as it is formed. chemicalbook.com

A general reaction scheme for the cleavage of an organosilicon precursor to an alkene is as follows: R-CH(SiR'₃)-CH₂-X + F⁻ → R-CH=CH₂ + R'₃SiF + X⁻

While this specific procedure details the synthesis of (perfluorobutyl)ethene, similar principles could be adapted for this compound by using a precursor containing two perfluorobutyl groups and a suitable leaving group arrangement.

Table 2: Yields of (Perfluorobutyl)ethene from Different Organosilicon Precursors using TBAF

PrecursorYield (%)
α-iodoethylsiloxane89
Alkenylsiloxane75
Alkenylfluorosilane73

Data from a general procedure for the synthesis of (perfluorobutyl)ethene. chemicalbook.com

Radical Addition and Dehydroiodination Pathways for Fluorinated Alkenes

A two-step approach involving radical addition followed by an elimination reaction is a powerful method for constructing fluorinated alkenes. This pathway typically involves the radical addition of a perfluoroalkyl iodide to an alkene or alkyne, followed by dehydroiodination. doi.orgresearchgate.net

In the first step, a perfluoroalkyl radical (C₄F₉•), often generated from perfluorobutyl iodide (C₄F₉I) using a radical initiator like azobisisobutyronitrile (AIBN), adds across a double or triple bond. doi.org For the synthesis of this compound, this could involve the addition of two C₄F₉• radicals to acetylene (B1199291) or a related C₂ synthon. A more common approach is the addition of a perfluoroalkyl iodide to an alkene. doi.org

The subsequent dehydroiodination step involves the elimination of hydrogen iodide (HI) from the adduct to form the alkene. doi.orggoogle.com This elimination is typically promoted by a base. google.com

Table 3: Reagents in Radical Addition and Dehydroiodination

Reaction StepReagentRole
Radical AdditionPerfluoroalkyl Iodide (e.g., C₄F₉I)Source of the perfluoroalkyl radical.
Radical Initiator (e.g., AIBN)Initiates the formation of the radical.
DehydroiodinationBase (e.g., DBU)Promotes the elimination of HI. doi.org

This pathway offers a versatile route to highly substituted and functionalized fluorinated alkenes. doi.org

Multi-step Synthetic Sequences

Integration of Dihydroxylation and Nucleophilic Substitution in Synthesis Design

A sophisticated approach in the synthesis of complex perfluorinated molecules involves the strategic integration of various reaction types, including dihydroxylation and nucleophilic substitution, to construct specific molecular architectures. While not a direct synthesis of this compound, a multi-step pathway for creating perfluorobutyl-substituted sodium alkanesulfonates serves as an excellent model for how these reactions are combined. doi.org This particular 9-step synthesis begins with commercially available octafluoro-1,4-diiodobutane and utilizes radical addition, Upjohn dihydroxylation, and nucleophilic substitution as key transformations. doi.org

The sequence typically begins with the formation of an olefin intermediate. This alkene is then subjected to an Upjohn dihydroxylation using a catalytic amount of osmium tetroxide (OsO₄) and a co-oxidant like N-methylmorpholine N-oxide (NMO) to produce a vicinal diol. doi.org This dihydroxylation step is crucial for introducing hydroxyl functional groups that can be used in subsequent reactions. Following the formation of the diol, nucleophilic substitution reactions can be employed to further elaborate the molecule. For instance, the hydroxyl groups can be converted into better leaving groups (like tosylates or mesylates) and then displaced by a nucleophile to form new bonds, a fundamental strategy in building complex molecular frameworks. ntu.ac.uk

A representative sequence from a study on related compounds illustrates this integration clearly:

Olefin Formation : An alkene intermediate is synthesized, in this case, by reacting an allyl-substituted precursor with a perfluorobutyl iodide via a radical addition, followed by elimination. doi.org

Dihydroxylation : The resulting alkene (intermediate 9 in the study) undergoes Upjohn dihydroxylation to yield the corresponding diol (intermediate 10 ) in high yield (86%). doi.org

Protection & Substitution : The diol is often protected before proceeding with nucleophilic substitution on another part of the molecule to achieve the desired final structure. doi.org

This sequence demonstrates a robust and versatile method for incorporating specific functionalities into a perfluoroalkyl-containing molecule, showcasing the planned integration of dihydroxylation and nucleophilic substitution steps. doi.org

Table 1: Example of Integrated Dihydroxylation & Substitution Sequence

StepReaction TypeReagents & ConditionsPurposeYieldReference
1Olefin SynthesisRadical initiator (e.g., AIBN), perfluoroalkyl iodide, alkene precursorForms the C=C double bond for subsequent functionalization.- researchgate.netdoi.org
2Upjohn DihydroxylationOsO₄ (catalytic), NMO (co-oxidant), Acetone/WaterConverts the alkene into a vicinal diol.86% doi.org
3Acetonide ProtectionAcetone, p-TSA (catalytic)Protects the diol to allow for selective reactions elsewhere.92% doi.org
4Nucleophilic SubstitutionVarious nucleophiles and substratesIntroduces new functional groups by displacing leaving groups.- doi.orgntu.ac.uk

This table is illustrative of the synthetic strategy and is based on the synthesis of a complex perfluorobutyl-substituted molecule.

Green Chemistry Approaches in this compound Synthesis Research

Green chemistry principles are increasingly influencing the field of organic synthesis, with a focus on developing more environmentally benign processes. pandawainstitute.com These principles include preventing waste, maximizing atom economy, using safer solvents and reagents, and designing chemicals with reduced toxicity and environmental persistence. acs.org In the context of perfluorinated compounds like this compound, these considerations are particularly pertinent due to concerns about the environmental impact of some long-chain per- and polyfluoroalkyl substances (PFAS). ontosight.ai

Research in this area is driven by the goal of creating safer alternatives to compounds like perfluorooctanesulfonic acid (PFOS) and developing cleaner synthetic pathways. doi.org One of the core tenets of green chemistry is atom economy , which seeks to maximize the incorporation of all materials from the reactants into the final product. acs.org Synthetic routes are therefore evaluated based on how efficiently they use starting materials, minimizing the generation of byproducts.

Furthermore, the "Safety Principle" of green chemistry encourages the use of substances and reaction conditions that are safer for chemists and the environment. acs.org This involves moving away from hazardous solvents, corrosive reagents like hydrogen fluoride (HF) which is used in some fluorination methods, and highly energetic processes. The development of syntheses that can be performed in water or solvent-free conditions represents a significant advancement in this area. pandawainstitute.com While specific green chemistry-focused syntheses for this compound are not widely published, the overarching principles guide modern research into the synthesis of all fluorinated compounds, aiming for processes that are more sustainable and produce chemicals that are less environmentally persistent. pandawainstitute.comontosight.ai

Chemical Reactivity and Mechanistic Investigations of Bis Perfluorobutyl Ethene

Addition Reactions to the Ethene Moiety

The electron-deficient nature of the carbon-carbon double bond in bis(perfluorobutyl)ethene is a primary determinant of its reactivity in addition reactions.

The addition of hydrogen halides (HX) to symmetrical alkenes is a fundamental electrophilic addition reaction. libretexts.org The process is initiated by the electrophilic attack of the proton from the hydrogen halide on the alkene's double bond, which acts as a nucleophile. libretexts.orglibretexts.org This leads to the formation of a carbocation intermediate, which is subsequently attacked by the halide anion to yield the final alkyl halide product. libretexts.org The rate of this reaction is influenced by the bond strength of the hydrogen halide, increasing in the order of HF < HCl < HBr < HI. libretexts.org

For this compound, the powerful electron-withdrawing nature of the perfluorobutyl groups significantly deactivates the double bond towards electrophilic attack. chemguide.co.uk This deactivation makes reactions like hydrohalogenation more difficult compared to non-fluorinated alkenes. While specific experimental data on the direct halogenation or hydrohalogenation of this compound are not detailed in the provided search results, it is anticipated that such reactions would necessitate more forcing conditions to proceed.

Radical addition reactions offer an alternative pathway for the functionalization of electron-deficient alkenes. The addition of perfluoroalkyl iodides to olefins, for example, can be initiated through electron transfer mechanisms. acs.org In the presence of a radical initiator, a chain reaction mechanism is established. chemguide.co.uk This mechanism typically involves initiation, propagation, and termination steps. chemguide.co.ukyoutube.com During propagation, a radical species adds to the double bond, creating a new radical which continues the chain. chemguide.co.uk The process concludes when two radicals combine in the termination step. chemguide.co.uk The radical addition of HBr, for instance, proceeds via an anti-Markovnikov mechanism, where the bromine radical adds first to the double bond. libretexts.org

Cycloaddition reactions are concerted pericyclic reactions that form cyclic products. libretexts.org A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, which involves a conjugated diene and a dienophile. libretexts.orgmdpi.com The electron-deficient double bond in this compound makes it a potential candidate to act as a dienophile in such reactions.

Another significant class is the [2+2] cycloaddition, which can occur between two alkene moieties, often under photochemical conditions. libretexts.org The electronic properties of fluorinated alkenes can make them suitable substrates for these reactions. libretexts.org Furthermore, metal-catalyzed cycloaddition reactions, sometimes employing fluorinated ligands, have been developed, suggesting pathways for creating novel cyclic systems derived from this compound. nih.govresearchgate.net For example, cobalt-catalyzed [2+2] cycloadditions between alkynes and alkenes have been reported to produce cyclobutenes. researchgate.net

Polymerization Studies of this compound

The polymerization of this compound is of significant interest for the creation of novel fluoropolymers, which are known for their unique properties such as chemical resistance and thermal stability.

Free radical polymerization is a versatile method used to synthesize a vast array of polymers. wikipedia.org The fundamental mechanism consists of three key stages: initiation, where an active radical is generated; propagation, involving the sequential addition of monomers to the growing radical chain; and termination, where the active chain ends are deactivated. chemguide.co.ukwikipedia.orgyoutube.com

Table 1: Stages of Free Radical Polymerization

Stage Description Implication for this compound
Initiation A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals. youtube.com These radicals then add to a monomer molecule to start a polymer chain. Standard initiators would likely be effective, though their efficiency might be influenced by the fluorinated monomer.
Propagation The monomer successively adds to the growing polymer radical. wikipedia.org The steric hindrance and electronic effects of the C4F9 groups could lower the propagation rate constant compared to ethene.

| Termination | Two growing polymer radicals react by combination or disproportionation to terminate the chains. chemguide.co.uk | The mobility of the bulky polymer radicals would be reduced, potentially affecting the termination rate. |

Coordination polymerization, utilizing transition metal catalysts such as Ziegler-Natta and metallocene systems, provides another important route for polymer synthesis. wikipedia.org These catalysts offer the ability to control polymer properties like tacticity and molecular weight distribution. wikipedia.org While early Ziegler-Natta catalysts were heterogeneous, homogeneous systems like Kaminsky catalysts, often based on Group 4 metallocenes activated by methylaluminoxane (B55162) (MAO), have been developed. wikipedia.org

The field has also seen the development of porous coordination polymers constructed from perfluorobutyl-functionalized ligands, demonstrating the compatibility of perfluoroalkyl groups within such frameworks. kyoto-u.ac.jpwhiterose.ac.uk This suggests the possibility of using this compound as a monomer in coordination polymerization. Furthermore, late transition metal catalysts, such as those based on palladium, have been shown to polymerize ethylene (B1197577) in aqueous media, indicating the potential for more sustainable polymerization methods for functionalized olefins. d-nb.info

Table 2: Comparison of Coordination Polymerization Catalyst Types

Catalyst System General Characteristics Potential for this compound Polymerization
Ziegler-Natta Typically heterogeneous, based on TiCl4 and an organoaluminum cocatalyst. wikipedia.org May be capable of polymerizing this compound, but potential for catalyst poisoning by the fluorine atoms exists.
Metallocene Homogeneous catalysts (e.g., zirconocenes) that often lead to polymers with narrow molecular weight distributions. wikipedia.org Could offer better control over the polymerization process due to their single-site nature.

| Late Transition Metal | Catalysts based on metals like Ni or Pd, known for their higher tolerance of polar functional groups. d-nb.info | These systems may be particularly well-suited for the polymerization of a highly functionalized monomer like this compound. |

Investigation of this compound as a Co-monomer in Fluoropolymer Synthesis (e.g., PTFE systems)

The incorporation of co-monomers into the polytetrafluoroethylene (PTFE) backbone is a key strategy for modifying the polymer's properties, such as improving processability and reducing creep. Perfluorinated alkenes, including (perfluorobutyl)ethylene, have been investigated as suitable co-monomers for this purpose. google.comresearchgate.net The copolymerization of tetrafluoroethylene (B6358150) (TFE) with (perfluorobutyl)ethylene results in a modified PTFE with unique characteristics. google.com

Research has focused on aqueous dispersion polymerization as a method to produce these copolymers. google.comgoogle.com This process involves polymerizing TFE in an aqueous medium in the presence of a polymerization initiator, an emulsifier, and the chosen co-monomer. google.com In the case of (perfluorobutyl)ethylene, it is introduced as a comonomer with TFE to create a copolymer dispersion. google.com One patented process describes a tetrafluoroethylene-perfluorobutylethylene copolymer where the perfluorobutylethylene units are present in a relatively small amount, ranging from 0.02% to 0.6% by weight of the total copolymer. google.com

A key finding from this research is the development of copolymers with a desirable combination of a low standard specific gravity (SSG), which corresponds to a high molecular weight, and a small primary resin particle size (RDPS). google.com Specifically, copolymers have been produced with an SSG of less than 2.143 and a primary dispersion particle size ranging from 0.175 µm to 0.203 µm. google.com These properties are particularly advantageous for producing high-strength, highly porous materials through stretching processes. google.com It is believed that the resulting primary particles possess a core-shell structure, where the polymerized comonomer units are predominantly located in the core. google.com

The table below summarizes the properties of a patented Tetrafluoroethylene-perfluorobutylethylene copolymer.

PropertyValueReference
Comonomer Content0.02% to 0.6% by weight google.com
Standard Specific Gravity (SSG)< 2.143 google.com
Primary Dispersion Particle Size (RDPS)0.175 µm to 0.203 µm google.com

Derivatization and Functionalization Strategies

This compound serves as a platform for chemical modification, enabling the synthesis of a variety of fluorinated compounds through derivatization and functionalization reactions. These strategies primarily target the carbon-carbon double bond, which is the most reactive site in the molecule.

Hydrogenation to Saturated Perfluorobutyl Derivatives

The carbon-carbon double bond in this compound can be saturated through hydrogenation. This reduction reaction converts the alkene into the corresponding alkane, yielding a saturated perfluorobutyl derivative. smolecule.com The process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst.

A common method for similar fluorinated alkenes involves using a Palladium on carbon (Pd/C) catalyst. For example, the hydrogenation of a related octafluoro-decene derivative was successfully carried out using 10% Pd/C under a hydrogen atmosphere at room temperature for 8 hours. doi.org This type of catalytic hydrogenation is a standard procedure for converting alkenes to alkanes. google.com

The resulting saturated derivative, 1,2-bis(perfluorobutyl)ethane, possesses the high chemical and thermal stability characteristic of perfluorinated alkanes.

ReactantReagents & ConditionsProductReference
This compoundH₂, Catalyst (e.g., Pd/C)1,2-bis(perfluorobutyl)ethane smolecule.comdoi.org

Development of Novel Perfluoroalkylated Compounds from this compound

This compound is a precursor for creating more complex and novel perfluoroalkylated compounds. Its structure allows for the addition of various functional groups, leading to the synthesis of materials with tailored properties, such as surfactants and amphiphiles. doi.orgresearchgate.net

One strategy involves using radical addition reactions. For instance, novel perfluorobutyl-based surfactants have been synthesized starting from perfluoroalkyl iodides. doi.org This pathway involves the radical addition of the perfluoroalkyl iodide to an alkene, followed by further chemical transformations. doi.org A similar approach could be applied to this compound to introduce new functionalities.

Another area of development is the synthesis of perfluoroalkylated amphiphilic compounds for potential biomedical applications. researchgate.net Research has demonstrated the synthesis of novel amphiphiles by reacting monomethyl ethers of glycols with perfluoroalkyl-containing epoxides. researchgate.net While not directly starting from this compound, these synthetic strategies highlight the methods used to build larger, functional molecules from perfluoroalkyl building blocks. The development of such compounds often focuses on creating molecules with both hydrophobic perfluorinated "tails" and hydrophilic "heads," making them effective as emulsifiers or for other surface-active applications. doi.orgresearchgate.net

Examples of synthetic strategies to produce novel perfluoroalkylated compounds include:

Radical Addition: Adding reagents across the double bond to introduce new functional groups. doi.org

Epoxidation and Ring-Opening: Converting the double bond to an epoxide, which can then be opened by various nucleophiles to introduce diverse functionalities.

Dihydroxylation: Adding two hydroxyl groups across the double bond, which can then be further derivatized. doi.org

Reactivity with Specific Organic and Organometallic Reagents

The reactivity of this compound is dominated by its electron-deficient double bond, a consequence of the strong electron-withdrawing nature of the perfluorobutyl groups. This makes it susceptible to attack by nucleophiles and certain organometallic reagents.

Organic Reagents:

Oxidation: Under harsh conditions with strong oxidizing agents like potassium permanganate, the double bond can be cleaved to form perfluorinated carboxylic acids.

Nucleophilic Substitution: Nucleophiles can potentially react with the molecule, although the high fluorine content generally makes substitution reactions difficult.

Radical Reactions: The double bond can participate in radical addition reactions, for example with perfluoroalkyl iodides initiated by agents like AIBN (azobisisobutyronitrile). doi.org

Organometallic Reagents: The interaction of perfluoroalkyl alkenes with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) compounds is complex. saskoer.camsu.edu These reagents are strong nucleophiles and bases. msu.edu The reaction of a nucleophilic organometallic reagent with an electron-deficient alkene like this compound would likely proceed via a nucleophilic addition mechanism.

For example, the reaction could follow a conjugate addition pathway, where the nucleophilic carbon of the organometallic reagent attacks one of the carbons of the double bond. Subsequent quenching with a proton source (like water) would yield the final addition product. saskoer.ca The specific outcome would depend on the reagent used and the reaction conditions. The use of organometallic reagents is a key method for forming carbon-carbon bonds and introducing alkyl or aryl groups into a molecule. msu.edu

The table below summarizes the potential reactivity with these classes of reagents.

Reagent ClassExample Reagent(s)Potential Reaction TypePotential Product(s)
Organic Oxidizing Agents Potassium permanganateOxidation / CleavagePerfluorinated carboxylic acids
Organic Radical Initiators AIBN (with R-I)Radical AdditionFunctionalized perfluoroalkanes
Organometallic Reagents Grignard Reagents (R-MgX), Organolithium (R-Li)Nucleophilic AdditionAlkylated or Arylated perfluoroalkanes

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of fluorinated compounds like Bis(perfluorobutyl)ethene. The presence of hydrogen, carbon, and fluorine nuclei allows for a multi-dimensional analysis of the molecular structure.

¹⁹F NMR: Due to the high abundance of fluorine in the molecule, ¹⁹F NMR is particularly informative. It offers a wide range of chemical shifts and high sensitivity, allowing for clear resolution of signals from different fluorine environments within the perfluorobutyl chains. icpms.cz The spectra for fluorinated alkenes are often first-order, simplifying interpretation. icpms.cz For the perfluorobutyl group, signals are typically observed in the range of -80 to -130 ppm. icpms.cz The coupling between adjacent, non-equivalent fluorine atoms provides crucial data on the connectivity of the fluorocarbon backbone. icpms.cz Studies on similar fluorocarbon emulsions have utilized ¹⁹F NMR relaxometry to measure parameters like oxygen concentration in vivo, demonstrating the technique's versatility. nih.gov

¹H NMR: While the molecule contains only two hydrogen atoms on the ethene backbone, ¹H NMR is vital for confirming their presence and electronic environment. The coupling between these protons and adjacent fluorine atoms (³JHF) can provide definitive proof of the -CH=CH- linkage and its connection to the perfluorinated chains.

¹³C NMR: This technique provides a map of the carbon skeleton. The carbon atoms of the ethene double bond and the different carbons within the perfluorobutyl chains will exhibit distinct chemical shifts, which are significantly influenced by the attached fluorine atoms.

Table 1: Representative NMR Data for Perfluoroalkyl Chains
NucleusStructural UnitTypical Chemical Shift (δ) Range (ppm)Key Information Provided
¹⁹F-CF₃-80 to -85Terminal trifluoromethyl group identification.
¹⁹F-CF₂-CF₃-124 to -128Fluorine environment adjacent to the terminal group.
¹⁹F-CF₂-CH=-110 to -120Fluorine environment adjacent to the ethylene (B1197577) group.
¹H-CH=CH-VariableConfirms ethylene backbone and shows H-F coupling.
¹³CCarbon SkeletonVariableElucidates the full carbon framework and C-F bonding.

Note: Chemical shift ranges are illustrative and based on data for related perfluoroalkyl compounds. icpms.czrsc.org Specific values for this compound may vary with solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the IR spectrum is dominated by the intense absorptions of the carbon-fluorine bonds.

The most prominent features in the spectrum are the strong, complex bands associated with C-F stretching vibrations, which typically appear in the 1150-1250 cm⁻¹ region. nih.gov The presence of these intense bands is a clear indicator of a perfluorinated structure. Additionally, a weaker absorption corresponding to the C=C stretch of the central ethene unit is expected, though it may be less pronounced than the C-F bands. In-situ IR monitoring can be used to track the progress of synthesis reactions by observing the characteristic C-F stretching bands.

Table 2: Key IR Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Significance
C-F StretchPerfluorobutyl Group (C₄F₉)1150 - 1250Confirms the presence of extensive fluorination; typically very strong intensity. nih.gov
C=C StretchEthene Backbone~1650 - 1680Indicates the presence of the central double bond.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its elemental composition and structure. For this compound, high-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight, which can confirm the molecular formula, C₁₀H₂F₁₈.

The compound has a calculated molecular weight of approximately 464.09 g/mol and a monoisotopic mass of 463.9869070 Da. nih.gov When coupled with gas chromatography (GC-MS), the technique can analyze the fragmentation pattern of the molecule under electron impact. nih.gov This pattern provides structural confirmation through the characteristic loss of perfluoroalkyl fragments (e.g., CF₃, C₂F₅, C₄F₉) and other daughter ions. The NIST mass spectrometry database records 76 total peaks in the GC-MS spectrum for this compound. nih.gov

Table 3: Mass Spectrometry Data for this compound
ParameterValueSourceImportance
Molecular FormulaC₁₀H₂F₁₈ nih.govDefines the elemental composition.
Molecular Weight464.09 g/mol nih.govAverage molecular mass.
Exact Mass463.9869070 Da nih.govPrecise mass used for high-resolution confirmation.
Primary TechniqueGC-MS, HRMS nih.govProvides molecular weight, fragmentation, and purity data.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., GC assay)

Chromatographic methods are indispensable for separating this compound from reaction byproducts, unreacted starting materials, and isomers, thereby ensuring the purity of the final product.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by GC. When equipped with a Flame Ionization Detector (FID), GC can be used to quantify the purity of a sample and distinguish between cis- and trans-isomers based on differences in their retention times. For related compounds like (Perfluorobutyl)ethylene, GC assays have been used to confirm high purity (e.g., 98%). chemicalbook.com

GC-MS: The coupling of Gas Chromatography with Mass Spectrometry is a powerful combination that separates components of a mixture and identifies them based on their mass spectra. rivm.nl This is the standard method for identifying trace impurities in batches of this compound.

Liquid Chromatography (LC): While GC is more common for this specific compound, advanced LC techniques like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are widely used for the analysis of various per- and polyfluoroalkyl substances (PFAS) in different matrices. ub.edujfda-online.com

Table 4: Chromatographic Methods and Applications
MethodDetectorApplication
Gas Chromatography (GC)Flame Ionization (FID)Purity assessment and quantification of isomers (cis/trans).
Gas Chromatography (GC)Mass Spectrometry (MS)Separation and identification of trace impurities. rivm.nl
UPLCTandem MS (MS/MS)Analysis of related PFAS compounds in complex samples. jfda-online.com

X-ray Crystallography of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific single-crystal X-ray diffraction data for the parent this compound is not widely available in the literature, the technique is invaluable for characterizing its derivatives and related compounds.

For a molecule to be analyzed by this method, it must first be grown as a suitable single crystal. If achieved, the analysis would confirm the trans- or cis- configuration of the ethene backbone, provide exact bond lengths and angles, and reveal how the molecules pack together in the solid state.

Research on related structures demonstrates the power of this technique. For instance, X-ray crystallography has been used to:

Investigate the structure of glycopeptide derivatives to which perfluorobutyl moieties have been attached. otka-palyazat.hu

Confirm the molecular geometry of various copper(I) ethene complexes and other organometallic compounds. jhu.edu

Unequivocally confirm the structure and stereochemistry of newly synthesized organic derivatives. researchgate.net

Determine the structure of related molecules like trans-bis(pyridin-3-yl)ethylene, revealing the planarity and packing that enable solid-state photoreactions. nsf.gov

Therefore, should crystalline derivatives of this compound be synthesized, X-ray crystallography would be the ultimate tool for their unambiguous structural elucidation.

Computational and Theoretical Chemistry Studies of Bis Perfluorobutyl Ethene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the electronic nature of bis(perfluorobutyl)ethene. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, predict spectroscopic properties, and explain reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules based on their electron density. scispace.commdpi.com It has become an essential tool in chemistry for understanding electronic ground-state structure and reactivity. scispace.com DFT calculations can provide valuable insights into concepts like electronegativity, hardness, and chemical reactivity indices. scispace.comrsc.org

For this compound, DFT calculations have been employed to model isomer-specific properties such as vapor pressure. The theory is also adept at predicting the electronic structure of complex systems, which can be constructed by analyzing the component parts of the molecule. nih.gov By calculating the distribution of electron density, DFT can help predict how this compound will interact with other molecules, identifying sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting the compound's behavior in chemical reactions.

The accuracy of DFT predictions depends on the choice of the exchange-correlation functional, which approximates the complex many-electron interactions. aps.org Various functionals, such as B3LYP and PBE, are used depending on the specific properties being investigated. mdpi.comnih.gov

Table 1: Applications of DFT in Studying this compound

Application Area Predicted Properties/Insights Relevance
Electronic Structure Electron density distribution, molecular orbital energies (HOMO/LUMO), electrostatic potential maps Understanding charge distribution and sites of reactivity. scispace.comnih.gov
Reactivity Prediction Chemical hardness, electronegativity, reaction energies Predicting behavior in oxidation, reduction, and substitution reactions. scispace.com
Thermophysical Properties Isomer-specific vapor pressures, bond energies Modeling physical characteristics and stability.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled cluster (CC), offer high accuracy, though often at a greater computational cost than DFT. mdpi.com They are particularly valuable for predicting spectroscopic properties. acs.org

Ab initio calculations can be used to determine the energies of different electronic states, which allows for the prediction of UV-visible absorption spectra. acs.org They are also employed to compute vibrational frequencies, corresponding to infrared (IR) and Raman spectra. reading.ac.uk While specific ab initio spectroscopic studies on this compound are not widely documented in the provided search results, the methodology is standard for fluorinated compounds. For instance, ab initio computations have been used to determine the infrared absorption spectra and radiative efficiencies of numerous halocarbons. reading.ac.uk Such calculations for this compound would allow for the theoretical prediction of its IR spectrum, which could then be compared with experimental measurements to confirm its structure and vibrational modes.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.orgtudelft.nl By solving Newton's equations of motion, MD simulations provide a detailed view of how molecules interact with each other in a system, offering insights into the forces governing these interactions, such as van der Waals forces and electrostatic interactions. tudelft.nlnih.gov

In the context of this compound, MD simulations can be applied to understand its behavior in condensed phases and its interactions with other materials. For example, simulations could model the intermolecular forces between this compound molecules in a liquid state to predict properties like density and viscosity. A notable application is in materials science, where MD simulations can predict the interactions between this compound and polymers. This is particularly relevant for designing membrane separation technologies, where understanding the solubility and permeation of the compound through a polymer matrix is crucial. These simulations can model how the fluorinated surface of this compound interacts with hydrophobic polymer chains, providing a basis for optimizing separation processes.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating the pathways of chemical reactions by modeling reaction mechanisms and identifying transition states. This involves calculating the potential energy surface of a reaction, which maps the energy of the system as reactants are converted into products. The highest point on the lowest-energy path between reactants and products is the transition state, and its energy determines the activation energy of the reaction.

For perfluorinated compounds, reaction mechanisms can be complex. For example, the formation of perfluorinated products can occur via radical telomerization, a chain reaction mechanism. Theoretical modeling can trace the steps of such a reaction, from initiation by a radical species to propagation and termination, providing a detailed picture that is often difficult to obtain experimentally.

This compound is known to undergo reactions like oxidation and reduction. Computational modeling could be used to investigate the step-by-step mechanism of its oxidation to perfluorinated carboxylic acids or its reduction to perfluorinated alkanes. By analyzing the structures and energies of reactants, intermediates, transition states, and products, chemists can understand the feasibility of a proposed mechanism and the factors that control the reaction's outcome.

Prediction of Reactivity and Selectivity in Novel Chemical Transformations

A key goal of computational chemistry is to predict the outcome of unknown reactions, guiding the design of new chemical transformations. By leveraging the understanding of electronic structure and reaction mechanisms, theoretical models can predict the reactivity of a molecule like this compound in various chemical environments.

Computational tools can assess the feasibility of potential reactions by calculating their thermodynamic and kinetic parameters. For instance, by comparing the activation energies for different possible reaction pathways, chemists can predict which products are most likely to form (selectivity). This is particularly important in organofluorine chemistry, where the presence of fluorine can lead to unique and sometimes unexpected reactivity. rsc.orgcas.cn

For this compound, predictive modeling could be used to explore its potential in novel reactions beyond known oxidation, reduction, and substitution processes. For example, its participation in cycloadditions or transition metal-catalyzed cross-coupling reactions could be evaluated computationally before being attempted in the lab. These predictions help in screening potential reagents and reaction conditions, accelerating the discovery of new synthetic methods.

Theoretical Basis for Fluorine Effects on Chemical Behavior

The presence of eighteen fluorine atoms in this compound dramatically influences its chemical and physical properties. This "fluorine effect" is a subject of extensive theoretical study. rsc.orgcas.cn The high electronegativity of fluorine is a primary factor, leading to strong polarization of C-F bonds and creating a molecule with an electron-deficient carbon backbone and an electron-rich fluorine surface.

The theoretical basis for these effects includes:

Inductive Effect : The strong electron-withdrawing nature of fluorine atoms significantly lowers the energy of adjacent molecular orbitals. This makes the molecule less susceptible to electrophilic attack and can stabilize nearby negative charges, as seen in the stability of perfluorinated carbanions. cas.cn

Steric and Dispersion Forces : The perfluorobutyl groups are bulky, which can sterically hinder the approach of reactants to the central double bond. Furthermore, the highly polarizable fluorine atoms lead to strong intermolecular van der Waals and dispersion forces, influencing the compound's physical properties like boiling point and solubility.

C-F Bond Strength : The carbon-fluorine bond is exceptionally strong, contributing to the high thermal and chemical stability of perfluorocarbons like this compound.

Theoretical studies have shown that fluorine substitution can dramatically influence chemical outcomes, sometimes leading to reactivities that are not observed in their non-fluorinated counterparts. rsc.org For this compound, its chemical inertness and unique interaction capabilities are direct consequences of these fluorine effects, with the high electronegativity of its fluorine atoms enabling strong interactions with various molecular targets, thereby influencing reaction pathways.

Table 2: Computed Molecular Descriptors for this compound

Descriptor Value Source
Molecular Formula C₁₀H₂F₁₈ PubChem nih.gov
Molecular Weight 464.09 g/mol PubChem nih.gov
XLogP3 6.7 PubChem nih.gov
Monoisotopic Mass 463.9869070 Da PubChem nih.gov
Topological Polar Surface Area 0 Ų PubChem nih.gov
Heavy Atom Count 30 PubChem nih.gov

Role of Bis Perfluorobutyl Ethene As a Chemical Precursor and Reagent in Advanced Materials Research

Design and Synthesis of Novel Fluoropolymers and Copolymers

Bis(perfluorobutyl)ethene and its derivatives are utilized as comonomers to impart desirable properties to various fluoropolymers. The incorporation of perfluorobutyl side chains can enhance thermal stability, chemical resistance, and modify surface properties.

Research in fluoropolymer development has shown that monomers like perfluorobutyl ethylene (B1197577) (PFBE), a closely related compound, are used to modify major commercial fluoropolymers. researchgate.netresearchgate.net For instance, PFBE is listed as a preferred additional monomer in the synthesis of melt-processible, thermally-stable compositions based on ethylene-tetrafluoroethylene (ETFE) copolymers. google.com The introduction of such perfluoroalkyl side groups helps to disrupt the polymer chain crystallinity, improving processability without significantly compromising the excellent thermal and chemical resistance of the parent polymer. researchgate.net

The general strategy involves the copolymerization of primary monomers like TFE or vinylidene fluoride (B91410) (VDF) with a small amount of a fluorinated comonomer containing a side chain. researchgate.net While this compound itself is not as commonly cited as a primary monomer, the principle of using perfluorobutyl groups to create fluoropolymers with short, non-bioaccumulative side chains is a key area of research aimed at developing environmentally friendlier materials. acs.org The synthesis of such copolymers is typically achieved through free-radical polymerization in either aqueous or solvent-based systems. researchgate.net

Engineering of Perfluorocarbon Emulsions for Specific Chemical Transport Phenomena

One of the most significant applications of this compound is in the medical field as a primary component of perfluorocarbon (PFC) emulsions designed for gas transport. diva-portal.org These emulsions function as oxygen carriers, often referred to as blood substitutes, leveraging the high gas-dissolving capacity of the fluorocarbon. nih.gov

This compound, also known by the code F-44E, is the principal component in the perfluorocarbon emulsion known as Therox. nih.gov This emulsion was developed to transport and deliver oxygen to tissues, proving to be an effective oxygen carrier in preclinical models. nih.gov The rationale for using this compound over other perfluorocarbons, such as perfluorodecalin, is its superior oxygen-carrying capacity, which allows for lower concentrations of the PFC in the final emulsion formulation. diva-portal.org

The engineering of these emulsions involves dispersing fine droplets of this compound in an aqueous medium, stabilized by surfactants. The resulting milky-white emulsion contains particles capable of dissolving large volumes of oxygen and other respiratory gases. mdpi.com Research has also explored the use of this compound in the formulation of reverse microemulsions, which are thermodynamically stable mixtures of water, a fluorocarbon, and a surfactant, for creating specific fluorinated environments. researchgate.net

Table 1: Properties of this compound in Comparison to Other Perfluorocarbons Used in Emulsions

CompoundMolecular FormulaMolecular Weight ( g/mol )Oxygen Solubility (mL/100mL)
This compound C₁₀H₂F₁₈464.09~53
PerfluorodecalinC₁₀F₁₈462.08~40
Perfluorooctyl BromideC₈F₁₇Br498.96~50

Data compiled from various sources for comparative purposes.

Intermediacy in the Synthesis of Specialty Organofluorine Reagents and Building Blocks

This compound serves as a chemical intermediate for the synthesis of other functionalized organofluorine compounds. The presence of the ethene double bond, flanked by two highly electronegative perfluorobutyl groups, allows for specific chemical transformations.

Research has identified several reactions where this compound can be used as a starting material:

Oxidation: Under harsh conditions, the double bond can be cleaved through oxidation to yield perfluorinated carboxylic acids. These acids are themselves important building blocks in fluorine chemistry, used in the synthesis of surfactants, polymers, and other specialty chemicals.

Reduction: The ethene bond can be reduced to a single bond, converting the molecule into the corresponding perfluorinated alkane. This provides a pathway to saturated perfluorocarbons.

While many methods for creating organofluorine building blocks start from reagents like perfluoroalkyl iodides or involve complex fluorination techniques, the use of a readily available fluorinated alkene like this compound offers an alternative synthetic route to valuable perfluorinated synthons. beilstein-journals.orgcas.cn

Development of Fluorous Solvents and Phase-Transfer Catalysts Employing this compound Moieties

The highly fluorinated nature of this compound makes it a component of interest in "fluorous" chemistry. Fluorous systems utilize highly fluorinated solvents that are immiscible with both aqueous and common organic solvents, enabling unique separation and catalysis strategies.

This compound has been explicitly used as the fluorocarbon phase in the study and formulation of fluorinated reverse microemulsions. researchgate.net These systems create nano-scale environments that can serve as reaction media. The principle of fluorous chemistry relies on the "like dissolves like" concept, where molecules tagged with sufficiently long perfluoroalkyl chains (often called "ponytails") will preferentially dissolve in a fluorous solvent. researchgate.net

While this compound itself can act as a fluorous solvent, its perfluorobutyl moieties are more broadly representative of the structural units used to create fluorous catalysts. researchgate.netgreyhoundchrom.com For example, phosphine (B1218219) ligands or other catalytic molecules are functionalized with perfluoroalkyl groups (such as perfluorobutyl or perfluorohexyl) to make them soluble in the fluorous phase. rsc.orgresearchgate.net This allows for homogeneous catalysis to occur at elevated temperatures where the fluorous and organic phases become miscible. Upon cooling, the phases separate, and the expensive, often toxic, fluorous catalyst is easily recovered and recycled with the fluorous solvent, a key principle of green chemistry. greyhoundchrom.comresearchgate.net

Environmental Transformation Pathways of Bis Perfluorobutyl Ethene Analogs

Formation of Persistent Perfluorinated Transformation Products

The degradation of bis(perfluorobutyl)ethene, particularly through atmospheric oxidation, is expected to lead to the formation of smaller, more persistent perfluorinated compounds. The strong carbon-fluorine bonds are not readily broken in these processes, leading to the persistence of the perfluoroalkyl backbone. tersusenv.com

The oxidation of perfluoroalkenes by OH radicals typically results in the cleavage of the carbon-carbon double bond. nih.gov For a compound like this compound, this would lead to the formation of perfluoroacyl fluorides. For example, the oxidation of perfluorobut-1-ene yields CF₃CF₂C(O)F and COF₂. nih.gov These perfluoroacyl fluorides are then expected to hydrolyze in the atmospheric aqueous phase to form the corresponding perfluorocarboxylic acids (PFCAs). nih.gov

Therefore, the environmental transformation of this compound is a likely source of shorter-chain PFCAs, such as perfluorobutanoic acid (PFBA). PFCAs are known for their extreme persistence in the environment, high mobility in water, and potential for bioaccumulation. europa.euacademie-sciences.frnih.gov The degradation of various PFAS precursors is a recognized source of PFAAs in the environment. acs.orgsci-hub.se Studies on the degradation of other PFAS have shown the formation of a range of shorter-chain PFCAs as byproducts. nih.govscholaris.caresearchgate.net

Methodologies for Studying Environmental Fate at a Molecular Level

Understanding the environmental fate of persistent organic pollutants like this compound at a molecular level requires sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the analysis of organofluorine compounds in environmental samples. frtr.govhep.com.cn It allows for the identification and quantification of fluorinated parent compounds and their transformation products without the need for extensive sample preparation. acs.orgfrtr.govhep.com.cngoldschmidt.info ¹⁹F NMR can be used to track the degradation of fluorinated compounds over time, providing insights into reaction kinetics and pathways by observing the disappearance of the parent compound's signal and the appearance of new signals corresponding to degradation products, including fluoride (B91410) ions. acs.orgfrtr.gov The chemical shift in ¹⁹F NMR is highly sensitive to the local chemical environment of the fluorine atom, enabling the differentiation of various fluorinated species. frtr.govhep.com.cn

Compound-Specific Isotope Analysis (CSIA): CSIA is another valuable technique for investigating the sources and transformation pathways of environmental contaminants. tersusenv.comresearchgate.net By measuring the stable isotope ratios (e.g., ¹³C/¹²C) of a specific compound, it is possible to identify and quantify degradation processes, as enzymatic and chemical reactions often lead to isotopic fractionation. researchgate.net CSIA can help differentiate between biotic and abiotic degradation pathways and can be used to track the fate of contaminants in complex environmental systems. researchgate.net While the application of CSIA to PFAS is still developing due to analytical challenges, it holds promise for elucidating the environmental fate of compounds like this compound. researchgate.net

Q & A

Basic: How can researchers confirm the structural identity and purity of bis(perfluorobutyl)ethene in synthetic batches?

To verify structural identity, combine nuclear magnetic resonance (NMR) (¹⁹F and ¹H) with high-resolution mass spectrometry (HRMS) . Cross-reference spectral data with NIST Chemistry WebBook entries for perfluoroalkenes . For purity assessment, use gas chromatography (GC) coupled with flame ionization detection (FID) to quantify residual solvents or isomers (e.g., distinguishing trans- from cis-configurations via retention time differences) .

Basic: What are the established synthetic routes for this compound, and what are their yield-limiting factors?

The primary route involves Ullmann-type coupling of perfluorobutyl halides with ethylene precursors under palladium catalysis. Yield limitations arise from:

  • Steric hindrance due to bulky perfluorobutyl groups, requiring optimized ligand-to-metal ratios.
  • Fluoride elimination side reactions , mitigated by using anhydrous conditions and low-temperature gradients (<50°C) .
    Validate reaction progress via in-situ infrared (IR) monitoring of C-F stretching bands (1,150–1,250 cm⁻¹) .

Advanced: How can researchers design experiments to evaluate this compound’s efficiency as a solvent for gas transport in biomedical applications?

Adopt a factorial design to test gas solubility (e.g., nitric oxide, oxygen):

  • Variables : Temperature (25–37°C), pressure (1–5 atm), and solvent concentration (5–20% v/v in emulsions).
  • Response metrics : Gas partition coefficients measured via headspace gas chromatography .
    Compare results to historical data for perfluorooctyl-ethane, noting deviations in Henry’s law constants due to shorter perfluoroalkyl chains .

Advanced: What methodological frameworks are recommended for resolving contradictions in reported physicochemical properties (e.g., boiling points) of this compound?

Contradictions often stem from isomerization (trans vs. cis) or impurities. Use a multi-technique approach :

  • Differential scanning calorimetry (DSC) to measure phase transitions.
  • Computational chemistry (DFT calculations) to model isomer-specific vapor pressures .
    Cross-validate with NIST-standardized gas-phase ion energetics data . Document purity levels (≥98% by GC) to ensure reproducibility .

Advanced: How can this compound’s environmental persistence be quantified, and what analytical methods detect its degradation byproducts?

  • Persistence : Conduct OECD 301B biodegradation tests in simulated aquatic systems, tracking parent compound decay via LC-MS/MS with isotopic labeling (¹³C-tracing) .
  • Byproducts : Use high-resolution orbitrap MS to identify shorter-chain perfluoroalkyl acids (e.g., PFBA) formed via microbial defluorination .
    Compare degradation kinetics to structurally similar PFAS (e.g., perfluorobutane sulfonates) .

Advanced: What experimental strategies address discrepancies in toxicity profiles between this compound and related fluoroalkenes?

Discrepancies may arise from metabolic pathways or reactive intermediate formation. Implement:

  • In vitro cytotoxicity assays (e.g., human hepatocyte models) with ROS detection kits to quantify oxidative stress.
  • Comparative toxicokinetics using radiolabeled (¹⁴C) compounds in rodent studies .
    Note that this compound’s lower volatility reduces acute inhalation toxicity compared to perfluoroisobutylene .

Advanced: How can computational modeling optimize this compound’s use in membrane separation technologies?

Apply molecular dynamics (MD) simulations to predict interactions with hydrophobic polymers (e.g., polyvinylidene fluoride):

  • Model solubility parameters (Hildebrand) and free energy profiles for solute permeation.
  • Validate with experimental flux data using lab-scale membrane modules .
    Integrate AI-driven tools (e.g., COMSOL Multiphysics) for real-time parameter optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.